2-Amino-2-benzylpent-4-en-1-ol
Description
2-Amino-2-benzylpent-4-en-1-ol (CAS: 155105-04-7) is an amino alcohol characterized by a pent-4-en-1-ol backbone substituted with a benzyl group and an amino group at the C2 position.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-amino-2-benzylpent-4-en-1-ol |
InChI |
InChI=1S/C12H17NO/c1-2-8-12(13,10-14)9-11-6-4-3-5-7-11/h2-7,14H,1,8-10,13H2 |
InChI Key |
SAAULBLTPHZNSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CC=CC=C1)(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-benzylpent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of benzylamine with 4-penten-1-ol under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-benzylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Production of saturated alcohols or amines.
Substitution: Generation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
2-Amino-2-benzylpent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-benzylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
5-(Dimethylamino)pent-2-en-1-ol
- Structure: Features a dimethylamino group at C5 and a hydroxyl group at C1, with a double bond at C2 (pent-2-en-1-ol backbone).
- Key Differences: The amino group in 2-Amino-2-benzylpent-4-en-1-ol is secondary (attached to a benzyl-substituted carbon), whereas 5-(Dimethylamino)pent-2-en-1-ol has a tertiary dimethylamino group. The double bond position (C4 vs. C2) and substituent bulkiness (benzyl vs. methyl) influence steric accessibility and reactivity.
- Applications: 5-(Dimethylamino)pent-2-en-1-ol is utilized in pharmaceuticals and materials science due to its reactivity in forming stable intermediates and polymers .
4-Benzylaminopyridine
- Structure: Contains a benzylamino group attached to a pyridine ring.
- Key Differences: Aromatic pyridine ring vs. aliphatic pentenol chain in this compound. The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound.
- Applications : Used as a ligand in catalysis or as a building block for heterocyclic pharmaceuticals .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility (Inferred) | Reactivity Highlights |
|---|---|---|---|---|
| This compound | 205.28 | Amino, hydroxyl, benzyl, alkene | Low in water (hydrophobic benzyl) | Base-catalyzed epoxidation (alkene), nucleophilic amine |
| 5-(Dimethylamino)pent-2-en-1-ol | 131.18 | Dimethylamino, hydroxyl, alkene | Moderate in polar solvents | Polymerization, Michael addition |
| 4-Benzylaminopyridine | 184.24 | Benzylamino, pyridine | Low in water, high in organics | Coordination to metals, SNAr reactions |
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